Ethyl 2,4,6-Trihydroxybenzoate

Catalog No.
S527480
CAS No.
90536-74-6
M.F
C9H10O5
M. Wt
198.17
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2,4,6-Trihydroxybenzoate

CAS Number

90536-74-6

Product Name

Ethyl 2,4,6-Trihydroxybenzoate

IUPAC Name

ethyl 2,4,6-trihydroxybenzoate

Molecular Formula

C9H10O5

Molecular Weight

198.17

InChI

InChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3

InChI Key

UBOJATHNUASNAV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)O

Solubility

Soluble in DMSO

Synonyms

ETB;

Description

The exact mass of the compound Ethyl 2,4,6-Trihydroxybenzoate is 198.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LXR Modulator

Studies suggest ET2,4,6-THB acts as a dual Liver X Receptor (LXR) modulator. LXRs are a class of nuclear receptors involved in cholesterol metabolism. ET2,4,6-THB appears to regulate the expression of genes crucial for cholesterol homeostasis in various cell types [1].

Source

Cholesterol Regulation

Research indicates that ET2,4,6-THB can suppress cellular cholesterol accumulation in a dose-dependent manner. This suggests it might have potential for applications in managing conditions linked to high cholesterol levels [1].

Source

LXR Activation

Studies have shown that ET2,4,6-THB can induce the transcriptional activation of LXR-α/β-responsive genes. This activation might play a role in regulating cholesterol metabolism through pathways controlled by LXRs [1].

Source

Ethyl 2,4,6-Trihydroxybenzoate, also known as ethyl 3,4,5-trihydroxybenzoate or by its chemical formula C9H10O5C_9H_{10}O_5, is an ester derived from the trihydroxybenzoic acid. It features three hydroxyl groups located at the 2, 4, and 6 positions on the benzene ring, contributing to its unique chemical properties. This compound is recognized for its potential biological activities and is often studied in the context of pharmacology and biochemistry.

Typical of phenolic compounds. These include:

  • Esterification: The reaction with acids to form esters.
  • Substitution Reactions: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.
  • Reduction: The compound can be reduced to yield corresponding alcohols.
  • Oxidation: Under certain conditions, it may be oxidized to quinones or other derivatives.

These reactions make it a useful model compound in studies of aromatic substitution and esterification processes .

Ethyl 2,4,6-Trihydroxybenzoate exhibits several notable biological activities:

  • Antioxidant Properties: It acts as a phenolic antioxidant, scavenging free radicals and potentially reducing oxidative stress in biological systems.
  • Cholesterol Regulation: Research indicates that it functions as an agonistic ligand for the Liver X Receptor, promoting cholesterol efflux from macrophages without significantly affecting lipid accumulation in liver cells .
  • Radioprotection: Some studies suggest that it may have radiomodifying effects, enhancing cellular protection against ionizing radiation .

The synthesis of Ethyl 2,4,6-Trihydroxybenzoate can be achieved through several methods:

  • From D-Glucose: A notable synthesis route involves converting D-glucose-derived β-ketoesters into the desired compound via polyhydroxylation processes .
  • Direct Esterification: It can also be synthesized by esterifying 2,4,6-trihydroxybenzoic acid with ethanol in the presence of an acid catalyst.

These methods highlight the compound's versatility in synthetic organic chemistry.

Ethyl 2,4,6-Trihydroxybenzoate has a variety of applications:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic uses in managing cholesterol levels and oxidative stress-related conditions.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection.
  • Food Industry: As a natural preservative due to its antioxidant capabilities, it may also find applications in food preservation .

Research has focused on the interactions of Ethyl 2,4,6-Trihydroxybenzoate with various biological targets:

  • Liver X Receptor Activation: Studies show that this compound activates Liver X Receptors, which play a crucial role in cholesterol homeostasis and lipid metabolism .
  • Pharmacokinetics and Biodistribution: Investigations into how this compound distributes within biological systems post-administration have been conducted to understand its metabolic pathways and potential therapeutic efficacy against radiation-induced damage .

Ethyl 2,4,6-Trihydroxybenzoate shares structural similarities with other phenolic compounds. Here are a few comparable compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 3,4-DihydroxybenzoateTwo hydroxyl groups (3 & 4 positions)Known for strong antioxidant activity
Ethyl 2-HydroxybenzoateOne hydroxyl group (2 position)Commonly used as a preservative and antiseptic
Ethyl GallateThree hydroxyl groups on a gallate structureExhibits potent antioxidant properties
Catechuic AcidHydroxyl groups at various positionsKnown for its anti-inflammatory effects

Ethyl 2,4,6-Trihydroxybenzoate's unique arrangement of three hydroxyl groups at specific positions on the benzene ring distinguishes it from these compounds. This arrangement contributes to its specific biological activities and interactions within biochemical pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Exact Mass

198.05

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ethyl 2,4,6-trihydroxybenzoate

Dates

Modify: 2023-08-15
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5: Skovsted GF, Kruse LS, Larsen R, Pedersen AF, Trautner S, Sheykhzade M, Edvinsson L. Heart ischaemia-reperfusion induces local up-regulation of vasoconstrictor endothelin ETB receptors in rat coronary arteries downstream of occlusion. Br J Pharmacol. 2014 Jun;171(11):2726-38. doi: 10.1111/bph.12606. PubMed PMID: 24467585; PubMed Central PMCID: PMC4243850.
6: Hyndman KA, Dugas C, Arguello AM, Goodchild TT, Buckley KM, Burch M, Yanagisawa M, Pollock JS. High salt induces autocrine actions of ET-1 on inner medullary collecting duct NO production via upregulated ETB receptor expression. Am J Physiol Regul Integr Comp Physiol. 2016 Aug 1;311(2):R263-71. doi: 10.1152/ajpregu.00016.2015. Epub 2016 Jun 8. PubMed PMID: 27280426; PubMed Central PMCID: PMC5504420.
7: Yatawara A, Wilson JL, Taylor L, Polgar P, Mierke DF. C-terminus of ETA/ETB receptors regulate endothelin-1 signal transmission. J Pept Sci. 2013 Apr;19(4):257-62. doi: 10.1002/psc.2499. Epub 2013 Feb 25. PubMed PMID: 23436727; PubMed Central PMCID: PMC3770155.
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10: Teramura H, Mizuochi S, Kodaka H. Evaluation of the dry sheet medium (Compact Dry ETB(R)) for enumerating Enterobacteriaceae in meat samples. Biocontrol Sci. 2012;17(3):149-54. PubMed PMID: 23007107.
11: Zhang Y, Fu C, Ren H, He D, Wang X, Asico LD, Jose PA, Zeng C. Impaired stimulatory effect of ETB receptor on D₃ receptor in immortalized renal proximal tubule cells of spontaneously hypertensive rats. Kidney Blood Press Res. 2011;34(2):75-82. doi: 10.1159/000323135. Epub 2011 Jan 11. PubMed PMID: 21228598; PubMed Central PMCID: PMC3031151.
12: Brossier F, Sougakoff W, Bernard C, Petrou M, Adeyema K, Pham A, Amy de la Breteque D, Vallet M, Jarlier V, Sola C, Veziris N. Molecular Analysis of the embCAB Locus and embR Gene Involved in Ethambutol Resistance in Clinical Isolates of Mycobacterium tuberculosis in France. Antimicrob Agents Chemother. 2015 Aug;59(8):4800-8. doi: 10.1128/AAC.00150-15. Epub 2015 Jun 1. PubMed PMID: 26033726; PubMed Central PMCID: PMC4505224.
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14: Piechota-Polanczyk A, Kleniewska P, Gorąca A. The influence of ETA and ETB receptor blockers on LPS-induced oxidative stress and NF-κB signaling pathway in heart. Gen Physiol Biophys. 2012 Sep;31(3):271-8. doi: 10.4149/gpb_2012_031. PubMed PMID: 23047940.
15: Kelland NF, Kuc RE, McLean DL, Azfer A, Bagnall AJ, Gray GA, Gulliver-Sloan FH, Maguire JJ, Davenport AP, Kotelevtsev YV, Webb DJ. Endothelial cell-specific ETB receptor knockout: autoradiographic and histological characterisation and crucial role in the clearance of endothelin-1. Can J Physiol Pharmacol. 2010 Jun;88(6):644-51. doi: 10.1139/Y10-041. PubMed PMID: 20628430.
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17: Skovsted GF, Kilic S, Edvinsson L. Endothelin-1 and Endothelin-3 Regulate Endothelin Receptor Expression in Rat Coronary Arteries. Basic Clin Pharmacol Toxicol. 2015 Nov;117(5):297-305. doi: 10.1111/bcpt.12407. Epub 2015 May 18. PubMed PMID: 25891848.
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